N~1~,N~6~-Didodecyl-2-ethylhexanediamide
Description
N¹,N⁶-Didodecyl-2-ethylhexanediamide is a branched aliphatic diamide compound characterized by a hexanediamide core substituted with two dodecyl (C₁₂H₂₅) groups at the N¹ and N⁶ positions and a 2-ethylhexane moiety.
Properties
CAS No. |
61261-69-6 |
|---|---|
Molecular Formula |
C32H64N2O2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
N,N'-didodecyl-2-ethylhexanediamide |
InChI |
InChI=1S/C32H64N2O2/c1-4-7-9-11-13-15-17-19-21-23-28-33-31(35)27-25-26-30(6-3)32(36)34-29-24-22-20-18-16-14-12-10-8-5-2/h30H,4-29H2,1-3H3,(H,33,35)(H,34,36) |
InChI Key |
VTDBBLOMANYQDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCC(CC)C(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Didodecyl-2-ethylhexanediamide typically involves the reaction of 2-ethylhexanediamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-ethylhexanediamine+2 dodecanoyl chloride→N 1 ,N 6 -Didodecyl-2-ethylhexanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~6~-Didodecyl-2-ethylhexanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Didodecyl-2-ethylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C) are employed.
Major Products Formed
Oxidation: Formation of dodecanoic acid and 2-ethylhexanoic acid.
Reduction: Formation of N1,N~6~-Didodecyl-2-ethylhexanediamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~,N~6~-Didodecyl-2-ethylhexanediamide has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~6~-Didodecyl-2-ethylhexanediamide involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It may also interact with specific proteins, affecting their activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following diamide derivatives share structural similarities with N¹,N⁶-Didodecyl-2-ethylhexanediamide, differing in substituents, chain length, and functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of N¹,N⁶-Didodecyl-2-ethylhexanediamide and Analogs
N¹,N⁶-Bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide
- Structural Differences : Replaces dodecyl groups with 3,4-dimethoxyphenylethyl substituents, introducing aromaticity and electron-donating methoxy groups.
- Properties : The dimethoxy groups enhance solubility in polar solvents and may confer antioxidant or antimicrobial activity. Its molecular weight (472.58 g/mol) is comparable to the target compound, suggesting similar bulk material properties.
- Synthesis : Synthesized via amidation with reported yields of 77.0% and 56.0%, likely using adipoyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine .
N¹,N⁶-Bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hexanediamide
- Structural Differences : Features dihydrobenzodioxin substituents, which are rigid, oxygen-rich aromatic systems.
- Properties : The benzodioxin groups may improve thermal stability and enable π-π interactions, making this compound suitable for polymer composites or bioactive molecules. Its molecular formula (C₂₆H₃₂N₂O₆) indicates higher oxygen content than the target compound.
N-[2-(Dimethylamino)ethyl]-N'-hexadecyl-butanediamide
- Structural Differences: Shorter butanediamide core (4 carbons) with a cationic dimethylaminoethyl group and a hexadecyl chain.
- Properties: The dimethylamino group introduces pH-dependent cationic charges, enabling applications in gene delivery or antimicrobial surfactants. The hexadecyl chain provides hydrophobicity, but the shorter core reduces flexibility compared to hexanediamides .
Key Research Findings and Implications
Alkyl Chain Length vs. Aromaticity :
- Long alkyl chains (e.g., dodecyl, hexadecyl) enhance hydrophobicity, favoring surfactant or membrane-mimetic applications.
- Aromatic substituents (e.g., dimethoxyphenyl, benzodioxin) improve solubility in organic solvents and enable electronic interactions for pharmaceutical or materials science uses .
Synthetic Accessibility :
- Amidation reactions with acyl chlorides and amines are standard for such compounds, with yields influenced by steric hindrance (e.g., bulky substituents lower yields) .
Functional Versatility: Cationic groups (e.g., dimethylaminoethyl) expand utility in drug delivery, while methoxy or benzodioxin groups enable antioxidant or polymer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
